4-((2-Bromo-4-methyl-6-nitrophenoxy)methyl)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Bromo-4-methyl-6-nitrophenoxy)methyl)tetrahydro-2H-pyran is a synthetic organic compound characterized by its unique structure, which includes a brominated nitrophenyl group attached to a tetrahydropyran ring
Preparation Methods
The synthesis of 4-((2-Bromo-4-methyl-6-nitrophenoxy)methyl)tetrahydro-2H-pyran typically involves multiple steps, starting with the bromination of 4-methyl-6-nitrophenol. This intermediate is then subjected to a nucleophilic substitution reaction with tetrahydro-2H-pyran-4-ylmethyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as potassium carbonate .
Chemical Reactions Analysis
4-((2-Bromo-4-methyl-6-nitrophenoxy)methyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its derivatives are investigated for potential pharmacological activities.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((2-Bromo-4-methyl-6-nitrophenoxy)methyl)tetrahydro-2H-pyran depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated nitrophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar compounds include:
4-((2-Bromo-4-nitrophenoxy)methyl)tetrahydro-2H-pyran: This compound lacks the methyl group present in 4-((2-Bromo-4-methyl-6-nitrophenoxy)methyl)tetrahydro-2H-pyran, which can influence its reactivity and biological activity.
4-((2-Chloro-4-methyl-6-nitrophenoxy)methyl)tetrahydro-2H-pyran: The chlorine atom in place of bromine can lead to different chemical properties and reactivity.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2-bromo-4-methyl-6-nitrophenoxy)methyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-9-6-11(14)13(12(7-9)15(16)17)19-8-10-2-4-18-5-3-10/h6-7,10H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFGEKCUBLWZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.